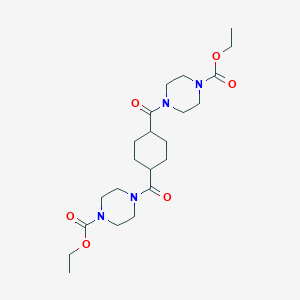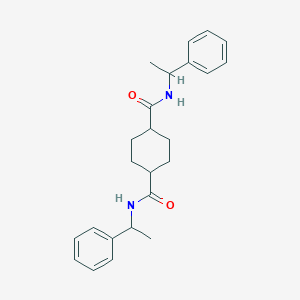
2-(4-Methylanilino)pyrimidine-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylanilino)pyrimidine-4-ol, also known as MAP4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biological activities. MAP4 has been shown to exhibit a number of interesting properties, including potent antioxidant activity and the ability to inhibit certain enzymes. In
作用机制
The mechanism of action of 2-(4-Methylanilino)pyrimidine-4-ol is complex and not fully understood. It is thought that the compound exerts its effects through a variety of mechanisms, including antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to interact with a variety of proteins and enzymes in the body, including those involved in oxidative stress, inflammation, and cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-Methylanilino)pyrimidine-4-ol has been shown to have a number of biochemical and physiological effects in the body. These include antioxidant activity, enzyme inhibition, and modulation of cellular signaling pathways. 2-(4-Methylanilino)pyrimidine-4-ol has also been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
实验室实验的优点和局限性
One advantage of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Another advantage is its ability to inhibit certain enzymes, which can be useful for studying the role of these enzymes in various biological processes.
One limitation of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain the compound in sufficient quantities for use in experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 2-(4-Methylanilino)pyrimidine-4-ol. One area of focus could be the development of new drugs and therapies based on its antioxidant and enzyme inhibition properties. Another area of focus could be the study of its effects on cellular signaling pathways, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to better understand the advantages and limitations of using 2-(4-Methylanilino)pyrimidine-4-ol in lab experiments, and to develop more efficient synthesis methods for the compound.
合成方法
The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol involves several steps, including the reaction of 4-methylaniline with ethyl acetoacetate to form 2-(4-methylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminopyrimidine to yield 2-(4-Methylanilino)pyrimidine-4-ol. The synthesis of 2-(4-Methylanilino)pyrimidine-4-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学研究应用
2-(4-Methylanilino)pyrimidine-4-ol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to act as an antioxidant. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can cause damage to cells and tissues. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to possess potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Another area of research that has focused on 2-(4-Methylanilino)pyrimidine-4-ol is its ability to inhibit certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body. Inhibition of certain enzymes can lead to a variety of beneficial effects, including the treatment of diseases such as cancer and Alzheimer's. 2-(4-Methylanilino)pyrimidine-4-ol has been shown to inhibit several enzymes, including acetylcholinesterase and tyrosinase, making it a potential candidate for the development of new drugs and therapies.
属性
产品名称 |
2-(4-Methylanilino)pyrimidine-4-ol |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)13-11-12-7-6-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI 键 |
PBCQJLYNCKXHAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)


![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

